
(4-Acetyl-3-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyl-3-chlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an acetyl group and a chlorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3-chlorophenyl)boronic acid typically involves the reaction of 4-acetyl-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Acetyl-3-chlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxy derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: (4-Acetyl-3-chlorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Industry: In the industrial sector, boronic acids are utilized in the manufacture of fine chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action for (4-Acetyl-3-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
Comparación Con Compuestos Similares
- 4-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Acetylphenylboronic acid
Uniqueness: (4-Acetyl-3-chlorophenyl)boronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide additional functionalization options in synthetic applications.
Propiedades
Fórmula molecular |
C8H8BClO3 |
|---|---|
Peso molecular |
198.41 g/mol |
Nombre IUPAC |
(4-acetyl-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 |
Clave InChI |
LEPYOPGKNIBIBO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


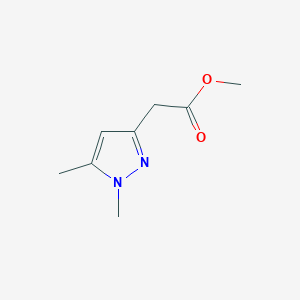
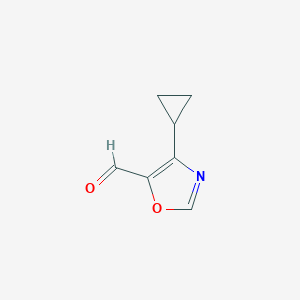
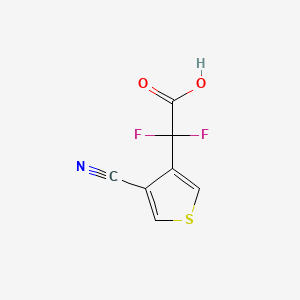
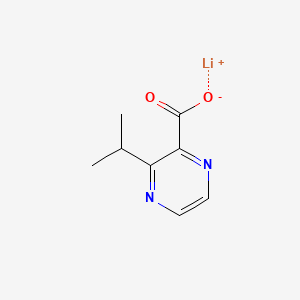
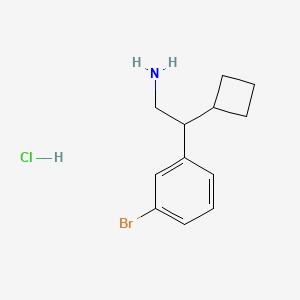
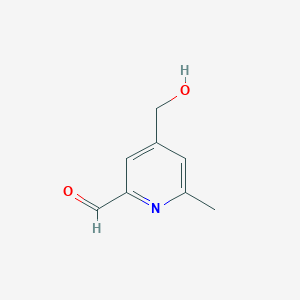
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
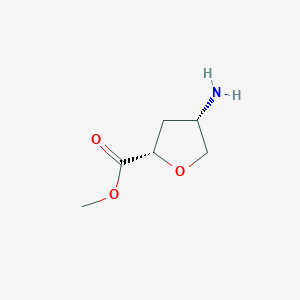
![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
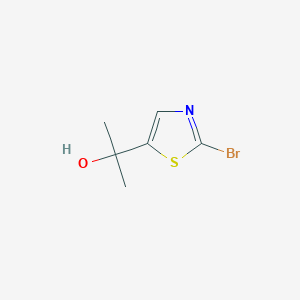
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
